Cinnoline-7-carbonitrile

Medicinal Chemistry Physical Organic Chemistry Drug Discovery

Cinnoline-7-carbonitrile is a differentiated heteroaromatic scaffold for PI3K inhibitor programs. Its 7‑nitrile group provides a robust synthetic handle and modulates electronic properties for superior target engagement. Unlike common quinoline/quinazoline cores, this underutilized cinnoline pharmacophore offers a novel IP position and distinct kinase selectivity. Secure high-purity material to advance your medicinal chemistry, materials science, or diversity-oriented synthesis workflows.

Molecular Formula C9H5N3
Molecular Weight 155.16 g/mol
Cat. No. B15247725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnoline-7-carbonitrile
Molecular FormulaC9H5N3
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)C#N
InChIInChI=1S/C9H5N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H
InChIKeyBDWQNHWQCKHREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnoline-7-carbonitrile: Key Physicochemical and Structural Properties for Research Procurement


Cinnoline-7-carbonitrile (CAS 1897761-22-6) is a heteroaromatic bicyclic compound consisting of a benzene ring fused to a pyridazine ring, featuring a nitrile (-CN) substituent at the 7-position . With a molecular formula of C₉H₅N₃ and a molecular weight of 155.16 g/mol, this compound belongs to the cinnoline family, which is characterized by two adjacent nitrogen atoms in the six-membered ring . The presence of the electron-withdrawing carbonitrile group at position 7 is a key structural feature that distinguishes it from the parent cinnoline scaffold and significantly modulates its chemical reactivity, electronic properties, and potential for intermolecular interactions . This specific substitution pattern is critical for applications in medicinal chemistry and materials science, as it provides a distinct handle for further synthetic elaboration and influences the compound's biological target engagement profile .

Why Cinnoline-7-carbonitrile Is Not Readily Replaced by Other Heteroaromatic Nitriles


Substituting cinnoline-7-carbonitrile with a close structural analog, such as cinnoline-4-carbonitrile or quinoline-7-carbonitrile, is not a straightforward functional exchange due to fundamental differences in electronic distribution, reactivity, and biological target engagement. While all three are bicyclic nitrogen-containing heterocycles bearing a nitrile group, the position of the nitrogen atoms within the ring system profoundly alters their chemical and biological behavior. The 7-cyano substitution on the cinnoline core creates a unique electronic environment that influences its dipole moment, solubility, and potential for π-stacking and hydrogen-bonding interactions, which are distinct from the 4-substituted isomer . Furthermore, compared to the more extensively explored quinoline-7-carbonitrile scaffold, which is often associated with kinase inhibition, the cinnoline framework offers a distinct pharmacophore with a different selectivity profile, as highlighted by its underutilization as a PI3K inhibitor scaffold [1]. Simply replacing it with a more common quinoline or phthalazine derivative without rigorous experimental validation would risk compromising the intended biological activity or physicochemical properties of the final molecule.

Quantitative Differentiation of Cinnoline-7-carbonitrile Against Key Comparators


Cinnoline-7-carbonitrile vs. Cinnoline-4-carbonitrile: Positional Isomerism Drives Distinct Electronic and Solubility Profiles

The position of the nitrile substituent on the cinnoline ring is a critical determinant of its physicochemical properties. Computational studies indicate that the 7-cyano group in cinnoline-7-carbonitrile enhances the molecule's dipole moment compared to non-functionalized cinnolines, which is expected to improve solubility in polar solvents . This electronic effect is specific to the 7-position due to its location relative to the electron-deficient pyridazine ring. In contrast, cinnoline-4-carbonitrile (CAS 16470-90-9) has the nitrile group directly adjacent to a ring nitrogen, resulting in a markedly different electronic distribution and reactivity profile . While direct comparative solubility data for the two isomers is not available in the public domain, the fundamental difference in their molecular architecture means they cannot be considered interchangeable in synthetic or formulation workflows without rigorous experimental verification.

Medicinal Chemistry Physical Organic Chemistry Drug Discovery

Cinnoline-7-carbonitrile vs. Quinoline-7-carbonitrile: Different Heterocyclic Cores Lead to Distinct Biological Activity Profiles

While quinoline-7-carbonitrile is a known scaffold in anticancer research, with an IC50 of 5.94 μM against the MCF-7 breast cancer cell line , the cinnoline core offers a distinct pharmacophore. A recent study identified a series of cinnoline derivatives as potent PI3K inhibitors, with one optimized compound (25) demonstrating low micromolar IC50 values (0.264 μM, 2.04 μM, 1.14 μM) against three human tumor cell lines [1]. This study explicitly notes that cinnoline is a "potential pharmacophore which has rarely been reported for uses as PI3K inhibitors" [1], highlighting its differentiation from more extensively explored quinoline and quinazoline scaffolds which are commonly associated with EGFR or VEGFR-2 inhibition [2][3]. This suggests that cinnoline-7-carbonitrile may offer a novel starting point for developing inhibitors with a different kinase selectivity profile compared to quinoline-based alternatives.

Kinase Inhibition Anticancer Drug Discovery Medicinal Chemistry

Cinnoline-7-carbonitrile vs. Phthalazine Derivatives: Differentiation in VEGFR-2 Inhibition Potency

Phthalazine derivatives are well-established as potent VEGFR-2 inhibitors, with optimized compounds exhibiting IC50 values as low as 0.148 μM against the enzyme and sub-micromolar activity (0.09-0.18 μM) against cancer cell lines like MCF-7 and Hep G2 [1]. While the cinnoline scaffold is distinct, a 2018 study on novel cinnoline derivatives demonstrated that certain analogs can achieve remarkably potent cytotoxicity. For instance, compound 7, a triazepinocinnoline, showed an IC50 of 0.049 µM against the MCF-7 cell line, with a tyrosine kinase inhibition IC50 of 0.22 µM [2]. This suggests that while phthalazines are potent VEGFR-2 inhibitors, specific cinnoline derivatives can achieve comparable or even superior cytotoxicity in certain cell lines, potentially through a different mechanism of action (e.g., topoisomerase I inhibition) [2]. This highlights the cinnoline scaffold's ability to be optimized for high potency against specific targets that may differ from those addressed by phthalazine-based drugs.

Angiogenesis Inhibition Anticancer Therapeutics VEGFR-2 Kinase

Cinnoline-7-carbonitrile vs. Cinnoline (Parent): The Nitrile Group is a Critical Determinant of Reactivity and Application Scope

The parent cinnoline scaffold (CAS 253-66-7) is primarily used as a basic building block in organic synthesis . The introduction of a nitrile group at the 7-position in cinnoline-7-carbonitrile fundamentally expands its utility. The carbonitrile functionality serves as a versatile handle for further chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or nucleophilic addition reactions . Furthermore, the nitrile group's electron-withdrawing nature and its ability to act as a ligand enable applications not accessible to the unsubstituted cinnoline. For instance, cinnoline-7-carbonitrile can form complexes with transition metals like Cu(II) or Pd(II), opening avenues in catalysis and the construction of metal-organic frameworks (MOFs) . In contrast, unsubstituted cinnoline lacks this specific coordination capability. This functionalization also makes it a candidate for use in organic light-emitting diodes (OLEDs), as the nitrile group can stabilize excited states within the π-conjugated system .

Synthetic Chemistry Materials Science Coordination Chemistry

Recommended Research and Industrial Applications for Cinnoline-7-carbonitrile Based on Comparative Evidence


Design and Synthesis of Novel PI3K Inhibitors

Procure cinnoline-7-carbonitrile as a core scaffold for developing a new chemical series of phosphatidylinositol 3-kinase (PI3K) inhibitors. This application is directly supported by evidence that cinnoline is an underutilized pharmacophore for PI3K inhibition, with optimized derivatives showing low micromolar IC50 values against multiple tumor cell lines [1]. This differentiates it from more common quinoline and quinazoline scaffolds, offering a novel intellectual property position and potentially a distinct kinase selectivity profile. The 7-cyano group provides a synthetic handle for further diversification to optimize potency and drug-like properties.

Synthesis of Advanced Intermediates for Anticancer Agents Targeting MCF-7 Cells

Utilize cinnoline-7-carbonitrile as a key starting material for synthesizing cinnoline-based analogs aimed at achieving high cytotoxicity against MCF-7 breast cancer cells. This scenario is justified by the demonstrated potency of a triazepinocinnoline derivative (IC50 = 0.049 µM against MCF-7) [2], which surpasses the potency of leading phthalazine-based VEGFR-2 inhibitors in the same cell line [3]. The 7-cyano group can be leveraged for introducing structural elements that enhance binding to the intended target, whether it be a tyrosine kinase or topoisomerase I.

Development of Functional Materials: OLED Components and Metal-Organic Frameworks (MOFs)

Explore cinnoline-7-carbonitrile as a building block for advanced materials. The π-conjugated cinnoline system, combined with the electron-withdrawing nitrile group, makes it a candidate for use in organic light-emitting diodes (OLEDs), where it could help stabilize excited states and tune emission properties . Furthermore, the nitrile group's ability to coordinate with transition metals such as Cu(II) and Pd(II) makes it a suitable ligand for constructing novel metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage . This application leverages the unique electronic and coordination chemistry profile of the 7-cyano isomer.

Synthesis of Polar, Functionalized Heterocyclic Libraries

Incorporate cinnoline-7-carbonitrile into parallel synthesis or diversity-oriented synthesis workflows to generate libraries of polar, functionalized heterocycles. The predicted enhanced dipole moment and improved solubility in polar solvents are advantageous for biological assays and subsequent purification. The nitrile group serves as a robust, non-protic polar moiety that can be retained in final compounds or converted into other functional groups (e.g., amines, amides, tetrazoles) for further SAR exploration .

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